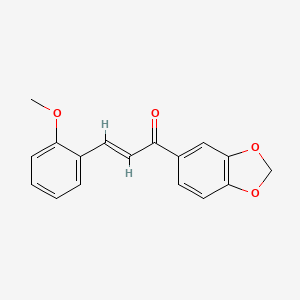
1-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)-2-propen-1-one, also known as MDMA, is a synthetic psychoactive drug that has gained popularity in recent years. It is commonly known as ecstasy or Molly and is often used recreationally for its euphoric and empathetic effects. However, MDMA also has potential therapeutic applications and has been the subject of scientific research in recent years.
Mechanism of Action
1-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)-2-propen-1-one works by increasing the release of several neurotransmitters, including serotonin, dopamine, and norepinephrine. This leads to feelings of euphoria, increased empathy, and decreased anxiety. 1-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)-2-propen-1-one also affects the amygdala, a part of the brain that is involved in emotional processing.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)-2-propen-1-one has several biochemical and physiological effects on the body. It increases heart rate and blood pressure, and can cause dehydration and hyperthermia. It also increases the release of cortisol, a stress hormone, and can lead to oxidative stress and neurotoxicity.
Advantages and Limitations for Lab Experiments
1-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)-2-propen-1-one has several advantages for lab experiments, including its ability to increase empathy and social behavior in animal models. However, its potential for abuse and neurotoxicity also make it a challenging substance to work with in a research setting.
Future Directions
There are several future directions for research on 1-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)-2-propen-1-one. One area of focus is on developing safer and more effective methods for 1-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)-2-propen-1-one-assisted psychotherapy. Another area of research is on understanding the long-term effects of 1-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)-2-propen-1-one use on the brain and body. Additionally, there is interest in developing new 1-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)-2-propen-1-one-like compounds that have therapeutic potential without the potential for abuse and neurotoxicity associated with 1-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)-2-propen-1-one.
In conclusion, 1-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)-2-propen-1-one is a synthetic psychoactive drug that has potential therapeutic applications. It works by increasing the release of several neurotransmitters and affects the amygdala, leading to feelings of euphoria, increased empathy, and decreased anxiety. While 1-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)-2-propen-1-one has several advantages for lab experiments, its potential for abuse and neurotoxicity make it a challenging substance to work with in a research setting. There are several future directions for research on 1-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)-2-propen-1-one, including developing safer and more effective methods for 1-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)-2-propen-1-one-assisted psychotherapy and understanding the long-term effects of 1-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)-2-propen-1-one use on the brain and body.
Synthesis Methods
1-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)-2-propen-1-one is synthesized from safrole, a natural compound found in the oils of certain plants. The synthesis process involves several steps, including isomerization, oxidation, and reduction. The final product is a white crystalline powder that is often mixed with other substances for recreational use.
Scientific Research Applications
1-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)-2-propen-1-one has been the subject of scientific research for its potential therapeutic applications. Studies have shown that 1-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)-2-propen-1-one-assisted psychotherapy can be effective in treating post-traumatic stress disorder (PTSD) and other mental health conditions. 1-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)-2-propen-1-one has also been studied for its potential to treat anxiety and depression.
properties
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-15-5-3-2-4-12(15)6-8-14(18)13-7-9-16-17(10-13)21-11-20-16/h2-10H,11H2,1H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPPIQFQOIOZAI-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-1-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5810801.png)
![N-cyclohexyl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5810807.png)
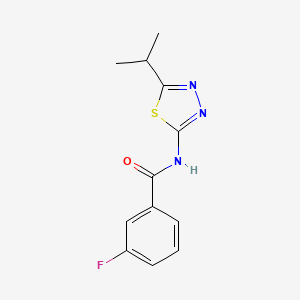
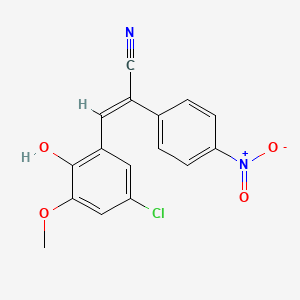

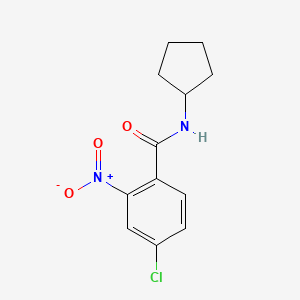
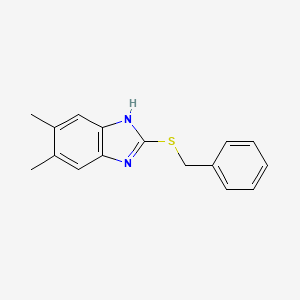
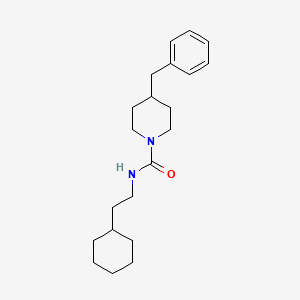
![2-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5810857.png)
![1-[(methoxy-NNO-azoxy)acetyl]-3-{[3-(trifluoromethyl)phenyl]sulfonyl}hexahydropyrimidine](/img/structure/B5810868.png)
![4-[2-(3-bromo-4-methoxyphenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5810883.png)
![4-ethyl-5-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5810891.png)
![4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzamide](/img/structure/B5810903.png)
![2-[4-(5-chloro-2-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5810906.png)